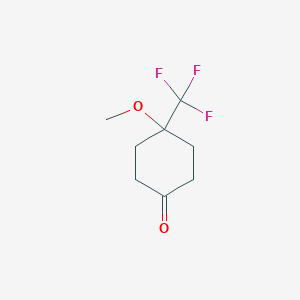
1-(3,4-Dichloro-phenyl)cyclopropane-1,2-dicarboxylic acid
Vue d'ensemble
Description
1-(3,4-Dichloro-phenyl)cyclopropane-1,2-dicarboxylic acid is a compound characterized by its unique cyclopropane ring structure substituted with a 3,4-dichlorophenyl group and two carboxylic acid groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichloro-phenyl)cyclopropane-1,2-dicarboxylic acid typically involves the reaction of malonic acid derivatives with 1,2-dihalogeno compounds. One common method includes the use of diethyl malonate and 1,2-dibromoethane in the presence of a base such as sodium ethylate . The reaction proceeds through an intramolecular condensation mechanism, yielding the cyclopropane ring structure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of alternative halogenated compounds like 1,2-dichloroethane can be considered for cost-effective production .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3,4-Dichloro-phenyl)cyclopropane-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
1-(3,4-Dichloro-phenyl)cyclopropane-1,2-dicarboxylic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(3,4-Dichloro-phenyl)cyclopropane-1,2-dicarboxylic acid involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of certain enzymes by mimicking the transition state of the enzyme’s natural substrate. This inhibition can disrupt metabolic pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
- Cyclopropane-1,1-dicarboxylic acid
- Cyclopropanecarboxylic acid
- Dimethyl 1,1-cyclopropanedicarboxylate
- 1-Phenyl-1-cyclopropanecarboxylic acid
- trans-2-Phenylcyclopropane-1-carboxylic acid
Uniqueness: 1-(3,4-Dichloro-phenyl)cyclopropane-1,2-dicarboxylic acid is unique due to the presence of the 3,4-dichlorophenyl group, which imparts distinct chemical and biological properties. This substitution enhances its reactivity and potential as an enzyme inhibitor compared to other cyclopropane derivatives .
Propriétés
Formule moléculaire |
C11H8Cl2O4 |
|---|---|
Poids moléculaire |
275.08 g/mol |
Nom IUPAC |
1-(3,4-dichlorophenyl)cyclopropane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C11H8Cl2O4/c12-7-2-1-5(3-8(7)13)11(10(16)17)4-6(11)9(14)15/h1-3,6H,4H2,(H,14,15)(H,16,17) |
Clé InChI |
HXXMVLFWTAYWSP-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1(C2=CC(=C(C=C2)Cl)Cl)C(=O)O)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(S)-2-(3-(((3,4-Dimethoxybicyclo[4.2.0]octa-1(6),2,4-trien-7-yl)methyl)(methyl)amino)propyl)isoindoline-1,3-dione](/img/structure/B8326937.png)












![1-[4-(4-Nitro-phenyl)-butyl]-1H-[1,2,3]triazole](/img/structure/B8327041.png)
